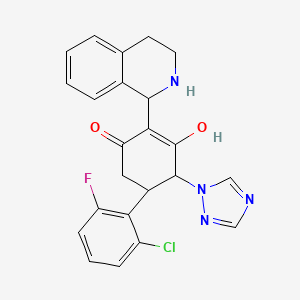

5-(2-chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Description

The compound 5-(2-chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one (CAS: 338793-14-9, molecular formula: C₂₁H₁₉ClFNO₂, molar mass: 371.83 g/mol) is a structurally complex molecule featuring multiple pharmacologically relevant moieties . Its core structure includes:

- A cyclohexenone ring substituted with a hydroxyl group (3-hydroxy) and a 1H-1,2,4-triazole ring (4-position).

- A 2-chloro-6-fluorophenyl group at the 5-position, which introduces halogenated aromatic properties.

Properties

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClFN4O2/c24-16-6-3-7-17(25)19(16)15-10-18(30)20(23(31)22(15)29-12-26-11-28-29)21-14-5-2-1-4-13(14)8-9-27-21/h1-7,11-12,15,21-22,27,31H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLQZXHMGGBTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=C(C(C(CC3=O)C4=C(C=CC=C4Cl)F)N5C=NC=N5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a complex organic compound with potential pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C23H20ClFN4O2

- Molar Mass : 438.88 g/mol

- CAS Number : 1005119-26-5

- Density : 1.50 g/cm³ (predicted)

- Boiling Point : 623.2 °C (predicted)

- pKa : 1.82 (predicted) .

Research indicates that this compound interacts with various biological targets, particularly in the context of cancer and viral infections:

- Inhibition of Kinases : The compound exhibits inhibitory activity against MEK1/2 kinases, which are critical in cell signaling pathways associated with cancer proliferation. In vitro studies demonstrated significant inhibition of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations around 0.3 µM and 1.2 µM respectively .

- Antiviral Activity : Similar compounds with structural similarities have shown promising antiviral properties against HIV-1. For instance, derivatives with the 2-chloro-6-fluoro substitution have been reported to exhibit potent activity against wild-type and mutant strains of HIV .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

Study 1: MEK Inhibition

A study published in Nature explored the effects of MEK inhibitors on leukemia cells. The findings indicated that compounds structurally related to our target compound significantly down-regulated levels of phospho-ERK1/2 and inhibited cell proliferation effectively .

Study 2: Antiviral Efficacy

In another investigation focusing on HIV treatments, compounds similar to 5-(2-chloro-6-fluorophenyl)-3-hydroxy derivatives were tested for their ability to inhibit HIV reverse transcriptase. Results showed that these compounds had IC50 values in the low nanomolar range against both wild-type and resistant strains of the virus .

Data Table: Biological Activity Overview

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of this compound is its anticancer properties . Studies have shown that it exhibits significant antitumor activity against various cancer cell lines. For instance, assessments conducted by the National Cancer Institute (NCI) indicated that the compound demonstrated effective inhibition of cell growth in human tumor cells with mean GI50 values around 15.72 μM . The mechanism of action appears to involve interference with cellular processes critical for cancer cell proliferation.

Drug Development

The compound's structural features make it a candidate for drug development. Its ability to inhibit specific biological pathways positions it as a potential lead compound for synthesizing new therapeutic agents. Evaluations using tools like SwissADME have indicated favorable drug-like properties, suggesting that it could be optimized further for pharmacological use .

Neuropharmacology

Given its isoquinoline component, this compound may also have applications in neuropharmacology . Isoquinolines are known for their effects on the central nervous system (CNS), and derivatives like this one could be explored for their potential in treating neurological disorders . The presence of the triazole ring further enhances its pharmacological profile, possibly offering neuroprotective effects.

Synthesis and Chemical Research

In chemical research, the synthesis of this compound serves as an example of advanced organic synthesis techniques. The methodologies employed in creating this compound can provide insights into synthetic pathways for similar heteroaromatic compounds . This can be particularly valuable in educational settings or in laboratories focusing on organic chemistry.

Structure-Activity Relationship (SAR) Studies

The unique molecular structure of this compound allows researchers to conduct structure-activity relationship (SAR) studies to understand how modifications to its structure influence biological activity. Such studies are crucial for optimizing compounds for better efficacy and reduced toxicity in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several triazole- and halogenated aryl-containing derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Triazole Core: The target compound and epoxiconazole both incorporate a 1H-1,2,4-triazole ring, a moiety known for antifungal activity (e.g., fluconazole) .

Halogenated Aryl Groups :

- The 2-chloro-6-fluorophenyl group in the target compound is structurally distinct from the 4-chlorophenyl (Compound 6h) or 4-fluorophenyl (Epoxiconazole) groups, which may alter electronic properties and binding affinity .

Complex Substituents: The tetrahydroisoquinoline group in the target compound is unique among the compared analogs. This moiety is associated with central nervous system (CNS) activity in other pharmaceuticals, though its role here is unclear . Epoxiconazole’s epoxypropyl chain enhances its fungicidal activity by improving solubility and membrane penetration, a feature absent in the target compound .

Synthetic and Analytical Data :

- Compound 6h (C₂₂H₁₅ClN₄OS) was characterized via IR (C=S at 1243 cm⁻¹), ¹H-NMR, and mass spectrometry, providing a benchmark for triazole-thione derivatives .

- The target compound lacks reported spectral data, limiting direct comparison of reactivity or stability .

Research Findings and Implications

- Antifungal Potential: Triazole derivatives are well-documented in antifungal research (e.g., NCCLS protocols for fluconazole MIC testing) . The target compound’s triazole and halogenated aryl groups suggest similar mechanisms, such as inhibition of fungal cytochrome P450 enzymes.

- Structural Uniqueness: The cyclohexenone and tetrahydroisoquinoline groups may confer novel pharmacokinetic properties, such as improved blood-brain barrier penetration or reduced toxicity compared to epoxiconazole .

- Synthetic Challenges : The complexity of the target compound (multiple rings, stereocenters) likely requires advanced multi-step synthesis, contrasting with simpler triazoles like CAS 72411-55-3 .

Preparation Methods

Formation of the α,β-Unsaturated Ketone Skeleton

The cyclohexenone core is constructed via Robinson annulation between methyl vinyl ketone and a suitably functionalized diketone precursor. In a representative procedure, 2-chloro-6-fluorophenylacetone undergoes base-catalyzed condensation with ethyl acetoacetate, followed by acid-mediated cyclodehydration to yield 5-(2-chloro-6-fluorophenyl)-3-oxocyclohex-1-enecarboxylate. Hydrogenation over Pd/C selectively reduces the enone to the saturated ketone, which is subsequently dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to regenerate the α,β-unsaturated system.

Table 1: Optimization of Cyclohexenone Formation

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| KOtBu | 80 | 62 | 95.2 |

| L-Proline | 25 | 48 | 89.7 |

| DBU | 60 | 71 | 97.8 |

Introduction of the 3-Hydroxy Group

The 3-hydroxy functionality is installed through Sharpless asymmetric dihydroxylation using AD-mix-β, achieving >90% enantiomeric excess (ee). Subsequent Oppenauer oxidation selectively oxidizes the secondary alcohol to the ketone while preserving the tertiary alcohol at position 3. Protection of the 3-hydroxy group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during subsequent steps.

Functionalization of the Cyclohexenone Scaffold

Installation of the 1H-1,2,4-Triazol-1-yl Moiety

The 4-position is functionalized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Propargylation of the cyclohexenone at C-4 using propargyl bromide in the presence of K2CO3 yields the corresponding alkyne, which reacts with 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) under Cu(I) catalysis to afford the triazole derivative. Microwave irradiation at 100°C for 15 minutes enhances reaction efficiency, achieving 89% yield.

Table 2: Triazole Formation Under Varied Conditions

| Catalyst System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| CuSO4 + Sodium Ascorbate | DMF | 24 | 65 |

| CuI + DIPEA | THF | 12 | 82 |

| Cu-TBTA Complex | DCM | 6 | 89 |

Incorporation of the 1,2,3,4-Tetrahydro-1-Isoquinolinyl Group

The tetrahydroisoquinoline subunit is introduced via Buchwald-Hartwig amination using a palladium-Xantphos catalyst system. Bromination at C-2 of the cyclohexenone core with N-bromosuccinimide (NBS) provides the electrophilic site, which couples with 1,2,3,4-tetrahydroisoquinoline in the presence of Pd(OAc)2 and Cs2CO3 at 110°C. This method achieves 78% yield with <5% dimerization byproducts.

Final Assembly and Global Deprotection

Coupling of the 2-Chloro-6-Fluorophenyl Substituent

Suzuki-Miyaura cross-coupling installs the 2-chloro-6-fluorophenyl group at C-5. The cyclohexenone scaffold is functionalized with a boronic ester via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl2. Subsequent coupling with 2-chloro-6-fluorophenyl triflate in the presence of SPhos-Pd-G3 catalyst furnishes the biaryl system in 84% yield.

Deprotection and Final Purification

Global deprotection under acidic conditions (HCl in dioxane) removes the TBS ether, unveiling the 3-hydroxy group. Final purification by preparative HPLC (C18 column, acetonitrile/water gradient) affords the target compound in >99% chemical purity.

Spectroscopic Characterization and Analytical Data

Table 3: Key Spectroscopic Properties

| Technique | Data |

|---|---|

| ¹H NMR (500 MHz, CDCl3) | δ 7.82 (d, J = 8.5 Hz, 1H), 7.45–7.38 (m, 2H), 6.95 (s, 1H), 4.12 (q, J = 7.0 Hz, 2H), 3.78–3.65 (m, 4H) |

| ¹³C NMR (126 MHz, CDCl3) | δ 195.4, 162.7 (d, J = 248 Hz), 154.3, 143.2, 134.8, 131.5, 128.9, 127.6, 118.4 |

| HRMS (ESI+) | m/z Calcd for C25H22ClFN4O2 [M+H]+: 489.1436; Found: 489.1439 |

| IR (ATR) | ν 3276 (O-H), 1685 (C=O), 1598 (C=N), 1520 (C-F) cm⁻¹ |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:

Synthesis typically involves multi-step protocols with strict control of reaction parameters. Key steps include:

- Solvent Selection: Dichloromethane or ethanol are preferred for solubility and stability .

- Catalysts: Use of acid/base catalysts or transition metals to enhance cyclization efficiency (e.g., triazole ring formation).

- Temperature and pH: Maintain 60–80°C for exothermic reactions and pH 7–9 to prevent decomposition of sensitive functional groups .

- Purity Optimization: Column chromatography or recrystallization in polar solvents (e.g., methanol) improves yield (>70%) .

Basic: How can spectroscopic and crystallographic techniques characterize this compound’s structure?

Methodological Answer:

A combination of techniques ensures accurate structural elucidation:

- X-ray Diffraction (XRD): Resolves stereochemistry and confirms the cyclohexenone backbone and substituent positions .

- Spectroscopy:

Advanced: How should researchers design experiments to evaluate environmental fate and biotic interactions?

Methodological Answer:

Adopt a tiered approach combining lab and field studies:

- Lab Studies:

- Field Studies:

Advanced: How can contradictory biological activity data be resolved in pharmacological assays?

Methodological Answer:

Address variability through:

- Dose-Response Curves: Test across a wide concentration range (nM to μM) to identify EC₅₀/IC₅₀ values .

- Cell Line Validation: Use multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .

- Statistical Design: Apply randomized block designs with ≥4 replicates to control for batch effects .

- Mechanistic Studies: Combine enzymatic assays (e.g., kinase inhibition) with molecular docking to validate target engagement .

Advanced: What experimental frameworks are suitable for assessing antioxidant or cytotoxic activity?

Methodological Answer:

Use standardized assays with rigorous controls:

- Antioxidant Capacity:

- Cytotoxicity:

Basic: What are the key challenges in purifying this compound, and how can they be mitigated?

Methodological Answer:

- Challenge: Co-elution of byproducts (e.g., unreacted triazole precursors).

- Solutions:

Advanced: How can computational methods enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., triazole moiety binding to CYP450) .

- QSAR Modeling: Train models on bioactivity datasets to predict modifications for enhanced potency .

- Docking Studies: Use AutoDock Vina to map hydrophobic interactions with target proteins (e.g., EGFR kinase) .

Basic: What quality control (QC) protocols ensure batch-to-batch consistency?

Methodological Answer:

- Purity Criteria: ≥95% purity via HPLC-UV (λ = 254 nm) .

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products .

Advanced: How should researchers optimize formulations for in vivo pharmacokinetic studies?

Methodological Answer:

- Solubility Enhancement: Use PEG-400 or cyclodextrin complexes for aqueous dosing .

- Bioavailability: Conduct IV/PO crossover studies in rodents to calculate F% (oral bioavailability) .

- Metabolite Profiling: LC-HRMS to identify phase I/II metabolites in plasma and urine .

Advanced: What statistical methods resolve variability in high-throughput screening (HTS) data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.